4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide
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Overview
Description
4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potent inhibitory effects on sirtuins, specifically SIRT1, SIRT2, and SIRT3, which are NAD(+)-dependent deacetylases involved in various metabolic, inflammatory, oncologic, and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects by inhibiting the activity of sirtuins (SIRT1, SIRT2, and SIRT3). These enzymes are involved in deacetylating various substrates, including histones and non-histone proteins, which play critical roles in regulating gene expression, DNA repair, and metabolic processes . The inhibition of sirtuins by this compound leads to altered acetylation states of these substrates, thereby modulating their activity and downstream effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-7-carbonitriles: These compounds share a similar core structure and have been studied for their biological activities.
Thieno[3,4-b]pyridine-7-carboxamides: These derivatives also exhibit significant biological activities and are synthesized using similar methods.
Uniqueness
4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide is unique due to its potent inhibitory effects on multiple sirtuins (SIRT1, SIRT2, and SIRT3) with nanomolar potency . This makes it a valuable tool for studying sirtuin biology and a promising candidate for therapeutic development .
Properties
Molecular Formula |
C18H25N5OS |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
4-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H25N5OS/c19-17(24)15-11-14-16(25-15)18(21-12-20-14)23-9-4-13(5-10-23)3-8-22-6-1-2-7-22/h11-13H,1-10H2,(H2,19,24) |
InChI Key |
QQSPATQSWSHBGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC2CCN(CC2)C3=NC=NC4=C3SC(=C4)C(=O)N |
Origin of Product |
United States |
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